molecular formula C9H19N B1346655 N-Propylcyclohexanamine CAS No. 3592-81-2

N-Propylcyclohexanamine

Cat. No.: B1346655
CAS No.: 3592-81-2
M. Wt: 141.25 g/mol
InChI Key: PXKCSKRXWAZGFK-UHFFFAOYSA-N
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Description

N-Propylcyclohexanamine (CAS 3592-81-2) is an organic compound with the molecular formula C9H19N and an average mass of 141.26 Da . It is also known by several synonyms, including cyclohexyl(propyl)amine and N-cyclohexyl-N-propylamine . As a secondary amine, this compound serves as a versatile chemical building block and intermediate in organic synthesis and pharmaceutical research. The broader class of cyclohexylamine derivatives is recognized for its utility in medicinal chemistry, particularly as a precursor in the development of pharmacologically active molecules . Recent scientific investigations highlight that novel compounds featuring specific amine scaffolds are being explored as potential TRIP13 inhibitors for targeted cancer therapies, indicating the ongoing research value of such chemical structures in developing anti-myeloma agents . Recommended storage conditions are in a cool, dark place, sealed in a dry environment . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material in accordance with all applicable local and national laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-propylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-2-8-10-9-6-4-3-5-7-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKCSKRXWAZGFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189486
Record name N-Propylcyclohexanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3592-81-2
Record name N-Propylcyclohexanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003592812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Propylcyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Nomenclature and Structural Elucidation Studies

Systematic IUPAC Naming Conventions for N-Propylcyclohexanamine and its Stereoisomers

The systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound . spectrabase.com This name is derived by identifying the cyclohexanamine as the parent structure, which is a cyclohexane (B81311) ring bearing an amino group. The propyl group is treated as a substituent attached to the nitrogen atom of the amino group, hence the locant 'N-' is used to specify its position.

The structure of this compound contains a stereocenter at the carbon atom of the cyclohexyl ring that is bonded to the nitrogen atom. Consequently, the compound can exist as a pair of enantiomers. The absolute configuration at this chiral center is designated using the Cahn-Ingold-Prelog (CIP) priority rules. The stereoisomers are systematically named as:

(R)-N-propylcyclohexanamine

(S)-N-propylcyclohexanamine

Common and Trivial Nomenclatures in Academic Research Literature

In academic and research contexts, this compound is often referred to by several common or trivial names. These names, while not adhering strictly to IUPAC rules, are frequently encountered in chemical catalogs and publications. The most prevalent of these is N-cyclohexyl-N-propylamine . spectrabase.com Other variations that may be found include cyclohexylpropylamine and N-propylcyclohexylamine.

Spectroscopic Techniques for Structural Elucidation in this compound Research

The definitive identification and structural confirmation of this compound rely on various spectroscopic methods. These techniques provide detailed information about the molecular framework, the types of chemical bonds present, and the electronic environment of the constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H NMR and ¹³C NMR provide unique and complementary information about the molecule's structure.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom. Protons on carbons directly attached to the nitrogen (α-protons) are expected to be deshielded and thus appear at a higher chemical shift (downfield) compared to other protons in the structure. jove.comjove.com The signal for the N-H proton is typically a broad singlet and its chemical shift can be variable, often appearing between 0.5 and 5.0 ppm, depending on factors like solvent and concentration. jove.comjove.com

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
N-H 0.5 - 5.0 Broad Singlet 1H
-N-CH - (cyclohexyl) 2.3 - 3.0 Multiplet 1H
-N-CH ₂- (propyl) 2.3 - 3.0 Triplet 2H
-CH ₂- (propyl, middle) 1.4 - 1.7 Sextet 2H
-CH ₂- (cyclohexyl) 1.0 - 2.0 Multiplets 10H

This is an interactive data table. You can sort and filter the data as needed.

The ¹³C NMR spectrum of this compound provides information on the number of non-equivalent carbon atoms and their chemical environments. Similar to ¹H NMR, carbons bonded to the electronegative nitrogen atom are deshielded and resonate at higher chemical shifts. libretexts.org The spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Experimental ¹³C NMR Data for this compound

Carbon Atom Chemical Shift (δ, ppm)
C1 (Cyclohexyl, attached to N) 57.0
C1' (Propyl, attached to N) 50.5
C2, C6 (Cyclohexyl) 33.8
C2' (Propyl) 23.6
C4 (Cyclohexyl) 25.4
C3, C5 (Cyclohexyl) 25.2

This is an interactive data table based on available spectral data. You can sort and filter the data as needed.

Infrared (IR) Spectroscopy Investigations

IR spectroscopy is utilized to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For this compound, a secondary amine, the key diagnostic absorption is the N-H stretching vibration. orgchemboulder.com This typically appears as a single, weak to medium intensity band in the region of 3350-3310 cm⁻¹. orgchemboulder.com The absence of a second peak in this region distinguishes it from a primary amine. orgchemboulder.com Other characteristic absorptions include the C-H stretching vibrations of the cyclohexyl and propyl groups, and the C-N stretching vibration.

Characteristic IR Absorption Bands for this compound

Vibrational Mode Frequency Range (cm⁻¹) Intensity
N-H Stretch 3350 - 3310 Weak to Medium
C-H Stretch (Aliphatic) 2950 - 2850 Strong
N-H Bend 1650 - 1580 Variable
C-N Stretch 1250 - 1020 Medium to Weak

This is an interactive data table. You can sort and filter the data as needed.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern of its ionized form. For this compound (C₉H₁₉N), which has a monoisotopic mass of approximately 141.15 Da, mass spectrometry provides key insights into its molecular structure through characteristic fragmentation pathways. nih.gov

When analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), this compound undergoes ionization, typically electron ionization (EI), to form a molecular ion (M⁺•). This molecular ion is energetically unstable and subsequently fragments into smaller, charged ions and neutral radicals. The pattern of these fragments is predictable and serves as a molecular fingerprint.

Fragmentation Pathways

The fragmentation of aliphatic and alicyclic amines is dominated by cleavage of the carbon-carbon bond adjacent to the nitrogen atom, a process known as alpha-cleavage. This cleavage is favored because it leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, two primary alpha-cleavage pathways are anticipated:

Cleavage of the Propyl Group: The most significant fragmentation is expected to be the alpha-cleavage of the n-propyl group. This involves the loss of an ethyl radical (•C₂H₅), which has a mass of 29 Da. This pathway results in a stable iminium cation with a mass-to-charge ratio (m/z) of 112. This fragment is often the base peak or one of the most abundant ions in the spectrum for N-alkyl cyclohexanamines.

Cleavage of the Cyclohexyl Ring: An alternative alpha-cleavage involves the breaking of the bond between the nitrogen and the cyclohexyl ring. This results in the loss of a cyclohexyl radical (•C₆H₁₁) and the formation of a protonated propylamine (B44156) fragment ion ([CH₃CH₂CH₂NH₂]⁺•) with an m/z of 58.

Another characteristic fragmentation pathway involves the loss of the entire propyl radical (•C₃H₇), leading to the formation of a cyclohexylamino cation radical ([C₆H₁₁NH]⁺•) with an m/z of 98. Further fragmentation of the cyclohexyl ring itself can also occur, leading to a series of smaller ions, though these are typically of lower intensity.

Interpreted Mass Spectral Data

While specific experimental spectra are often held in proprietary databases such as the NIST/EPA/NIH Mass Spectral Library and the Wiley Registry, the expected major fragments for this compound can be summarized based on these established principles. wiley.comnist.gov Analysis of structurally similar compounds, such as N-methyl-n-propylcyclohexanamine, confirms that a fragment at m/z 112 is a major peak, supporting the predicted alpha-cleavage pathway. nih.gov

The following table outlines the principal expected ions in the electron ionization mass spectrum of this compound.

m/zProposed Ion StructureFragmentation PathwaySignificance
141[C₉H₁₉N]⁺•Molecular Ion (M⁺•)Confirms Molecular Weight
112[C₇H₁₄N]⁺Alpha-Cleavage: M - C₂H₅ (Loss of Ethyl Radical)Often the Base Peak; Highly Diagnostic
98[C₆H₁₂N]⁺Loss of Propyl Radical: M - C₃H₇Significant Fragment
58[C₃H₈N]⁺Alpha-Cleavage: M - C₆H₁₁ (Loss of Cyclohexyl Radical)Minor to Moderate Abundance

The presence and relative abundance of these key fragments allow for the confident identification of this compound in complex mixtures and serve as a basis for its structural confirmation.

Synthetic Methodologies for N Propylcyclohexanamine

Overview of Established Synthetic Pathways

The synthesis of N-Propylcyclohexanamine is predominantly achieved through two principal strategies: reductive amination and N-alkylation. Reductive amination involves the reaction of a carbonyl compound, typically cyclohexanone (B45756), with propylamine (B44156) in the presence of a reducing agent. This one-pot reaction is highly efficient and is a widely used method for forming secondary amines. The alternative approach, N-alkylation, involves the direct formation of the carbon-nitrogen bond by reacting cyclohexylamine (B46788) with a propylating agent or, conversely, propylamine with a cyclohexylating agent. Each of these foundational strategies encompasses various methodologies and catalytic systems that have been developed to optimize yield and selectivity.

Reduction-Based Approaches to this compound Synthesis

Reduction-based methods are a cornerstone in the synthesis of this compound, primarily due to their efficiency and the ready availability of starting materials. These approaches typically involve the formation of an imine intermediate followed by its reduction to the final amine product.

Reduction of Corresponding Cyclic Ketones or Cyclohexanone with Amines

A prevalent and direct method for synthesizing this compound is the reductive amination of cyclohexanone with propylamine. researchgate.netmdpi.com This reaction proceeds through the initial formation of an N-propylidenecyclohexanamine intermediate (a Schiff base or imine) via the condensation of cyclohexanone and propylamine. This intermediate is then reduced in situ to yield the target secondary amine, this compound. nih.gov A variety of reducing agents and catalytic systems can be employed for this transformation, offering flexibility in reaction conditions.

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. nih.govorganic-chemistry.org The choice of catalyst for hydrogenation can vary, with precious metal catalysts like palladium, platinum, or rhodium on a carbon support being particularly effective. mdpi.com

Table 1: Catalysts and Conditions for Reductive Amination of Cyclohexanone

Catalyst/Reducing Agent Amine Source Temperature (°C) Pressure (bar) Typical Yield (%)
H₂/Pd-C Propylamine 25-80 1-50 >90
NaBH₃CN Propylamine 25 Atmospheric 85-95
H₂/Raney Ni Propylamine 70-150 50-100 80-90

*Note: Data for ammonia (B1221849) is illustrative of the general effectiveness of metal catalysts in reductive amination of cyclohexanone. mdpi.com

Palladium-Catalyzed Reduction of Imines Leading to this compound

Palladium catalysts are highly effective for the reduction of the imine intermediate formed from cyclohexanone and propylamine. researchgate.netresearchgate.net This specific application of palladium catalysis offers a powerful tool for the synthesis of this compound, often under mild conditions with high yields.

A particularly mild and efficient system for the reduction of imines involves the use of triethylsilane (Et₃SiH) as a hydride source in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium on charcoal (Pd/C). nih.govresearchgate.netresearchgate.net This combination allows for the effective reduction of a wide variety of imines to their corresponding amines in excellent yields and under gentle reaction conditions, often at room temperature. organic-chemistry.orgresearchgate.net

The reaction proceeds smoothly, with triethylsilane acting as a convenient and less hazardous alternative to gaseous hydrogen. The palladium catalyst facilitates the transfer of a hydride from the silane (B1218182) to the imine carbon.

Table 2: Representative Palladium-Catalyzed Imine Reduction Systems

Palladium Source Hydride Source Solvent Temperature Outcome
Pd(OAc)₂ Triethylsilane Ethanol Room Temp High yield of amine

The mechanism of palladium-catalyzed imine reduction with hydrosilanes is believed to proceed through a catalytic cycle involving palladium(0) and palladium(II) species. acs.org The cycle is generally initiated by the reduction of the Pd(II) precursor to a catalytically active Pd(0) species by the hydrosilane.

A plausible catalytic cycle can be described as follows:

Reduction of Pd(II) to Pd(0): The palladium(II) acetate is reduced by triethylsilane to generate a palladium(0) complex.

Oxidative Addition: The active Pd(0) catalyst can react with the hydrosilane to form a palladium(II) hydride intermediate.

Coordination: The imine substrate coordinates to the palladium hydride complex.

Hydropalladation (Migratory Insertion): The palladium hydride adds across the carbon-nitrogen double bond of the imine.

Reductive Elimination: The resulting intermediate undergoes reductive elimination to release the this compound product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Alternatively, some mechanisms propose the in-situ generation of molecular hydrogen from the reaction of triethylsilane with the palladium catalyst, which then acts as the reducing agent in a classical hydrogenation pathway. nih.govorganic-chemistry.org

Alkylation Strategies in this compound Synthesis

Alkylation strategies offer another direct route to this compound. This approach involves the formation of the N-propyl bond on a pre-existing cyclohexylamine molecule or, conversely, the N-cyclohexyl bond on propylamine. The most common method utilizes alkyl halides as the alkylating agents.

The reaction of cyclohexylamine with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in the presence of a base to neutralize the hydrogen halide byproduct results in the formation of this compound.

Reaction Scheme: C₆H₁₁NH₂ + CH₃CH₂CH₂-Br → C₆H₁₁NHCH₂CH₂CH₃ + HBr

A significant challenge in this method is the potential for overalkylation. The product, this compound, is also a secondary amine and can react further with the propyl halide to form the tertiary amine, N,N-dipropylcyclohexanamine. To mitigate this, reaction conditions such as the stoichiometry of the reactants (using an excess of the starting amine) and temperature must be carefully controlled. The use of specific catalytic systems, such as copper-based metallaphotoredox catalysis, has also been explored to achieve selective N-alkylation. princeton.edu

Reductive Amination Strategies for this compound

Reductive amination, also known as reductive alkylation, stands as a cornerstone in the synthesis of this compound. This widely utilized method involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is subsequently reduced in situ to the target amine. acs.org For the synthesis of this compound, the primary precursors are cyclohexanone and propylamine.

The reaction proceeds in a one-pot fashion, where cyclohexanone and propylamine are mixed in the presence of a suitable reducing agent and often a catalyst. The initial step is the nucleophilic attack of propylamine on the carbonyl carbon of cyclohexanone, leading to the formation of a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (an imine). The imine is then reduced to the final product, this compound.

A variety of reducing agents can be employed for this transformation. Common laboratory-scale reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com For industrial-scale production, catalytic hydrogenation is often preferred, utilizing hydrogen gas (H₂) in the presence of a metal catalyst.

The choice of catalyst is critical for the efficiency of the reductive amination process. Heterogeneous catalysts are frequently favored for their ease of separation and recyclability. Common catalysts for the reductive amination of cyclohexanone include those based on noble metals such as rhodium (Rh) and ruthenium (Ru), as well as more common metals like nickel (Ni). For instance, studies on the reductive amination of cyclohexanone with ammonia have shown high conversions and selectivities using catalysts like Rh/SiO₂, Rh-Ni bimetallic catalysts, and Ru/ZrO₂. mdpi.commdpi.comrsc.org While these studies focus on the synthesis of cyclohexylamine, the underlying principles and catalytic systems are directly applicable to the reaction with propylamine.

The reaction conditions for reductive amination can be optimized to maximize the yield of this compound. Key parameters include temperature, pressure (in the case of catalytic hydrogenation), solvent, and the molar ratio of reactants. For example, in the synthesis of cyclohexylamine, temperatures can range from 95 °C to 150 °C and hydrogen pressures from 2 to 40 bar. rsc.orgresearchgate.net

Table 1: Comparison of Catalytic Systems for Reductive Amination of Cyclohexanone

Catalyst Amine Source Temperature (°C) Pressure (bar) Conversion (%) Selectivity (%) Reference
Rh/SiO₂ Ammonia 100 2 (H₂), 4 (NH₃) 83.4 99.1 (to Cyclohexylamine) mdpi.com
2 wt.% NiRh/SiO₂ Ammonia 100 2 (H₂), 4 (NH₃) 99.8 96.6 (to Cyclohexylamine) mdpi.com
5% Ru/ZrO₂ Ammonia 95 2 (H₂) 100 90.0 (to Cyclohexylamine) rsc.org

Another approach within reductive amination involves starting with cyclohexylamine and reacting it with propionaldehyde (B47417) (propanal). wikipedia.org In this case, cyclohexylamine acts as the amine nucleophile, and propionaldehyde provides the propyl group. The reaction proceeds through a similar imine intermediate, which is then reduced to yield this compound.

Novel and Emerging Synthetic Routes for this compound

Beyond traditional reductive amination, several innovative and more sustainable synthetic methodologies are emerging for the synthesis of secondary amines like this compound. These methods often focus on improving atom economy, reducing waste, and utilizing more environmentally benign reagents.

One such strategy is the "borrowing hydrogen" or "hydrogen autotransfer" catalysis. This elegant approach allows for the N-alkylation of amines with alcohols, which are generally considered greener alkylating agents than alkyl halides. researchgate.netuni-bayreuth.de In the context of this compound synthesis, this could involve the reaction of cyclohexylamine with 1-propanol. The catalyst, typically a transition metal complex, temporarily "borrows" hydrogen from the alcohol to oxidize it to the corresponding aldehyde (propanal) in situ. This aldehyde then undergoes reductive amination with the amine, and the borrowed hydrogen is returned in the final reduction step. This process avoids the need for an external reducing agent and produces water as the only byproduct. researchgate.net

Biocatalysis offers another green and highly selective route to this compound. Enzymes, such as reductive aminases (RedAms) , can catalyze the direct reductive amination of ketones with various amines. nih.gov The use of RedAms for the reaction of cyclohexanone with propylamine would provide a highly specific and efficient synthesis under mild reaction conditions, typically in aqueous media. sigmaaldrich.com This enzymatic approach is particularly attractive for its potential to create chiral amines with high enantioselectivity, should a chiral derivative be desired. mdpi.com

A more recent and novel strategy to control the synthesis of secondary amines and avoid the common problem of overalkylation is through self-limiting alkylation chemistry . One such method employs N-aminopyridinium salts as ammonia surrogates. nih.govacs.org This methodology allows for the selective monoalkylation of the nitrogen atom. While not yet specifically reported for this compound, the principle could be adapted. This would involve the formation of an N-cyclohexyl-N-aminopyridinium salt, followed by its reaction with a propyl electrophile. The subsequent cleavage of the N-N bond would yield the desired secondary amine without the formation of a tertiary amine byproduct. nih.gov

Enantioselective Synthesis of Chiral this compound Derivatives (if applicable)

While this compound itself is an achiral molecule, the introduction of substituents on either the cyclohexane (B81311) ring or the propyl chain can create chiral centers, leading to enantiomeric forms of the molecule. The development of synthetic methods to control the stereochemistry of these derivatives is an important area of research, particularly for applications in pharmaceuticals and materials science.

Currently, there is a lack of specific literature detailing the enantioselective synthesis of chiral this compound derivatives. However, the principles of asymmetric synthesis can be applied to this target. Asymmetric reductive amination of a prochiral ketone is a powerful strategy for the synthesis of chiral amines. semanticscholar.org For example, the reductive amination of a substituted cyclohexanone with propylamine in the presence of a chiral catalyst could lead to the enantioselective formation of a chiral this compound derivative.

The key to a successful enantioselective synthesis lies in the development of effective chiral catalysts. A wide array of chiral catalysts has been developed for the asymmetric synthesis of secondary amines, and these can be broadly categorized into metal-based catalysts and organocatalysts.

Chiral metal complexes have shown great promise in asymmetric reductive amination. Transition metals like iridium (Ir) and rhodium (Rh), complexed with chiral phosphine (B1218219) ligands, have been successfully employed for the asymmetric hydrogenation of imines. google.com For the synthesis of chiral this compound derivatives, a potential route would involve the in situ formation of the imine from a substituted cyclohexanone and propylamine, followed by asymmetric hydrogenation using a chiral Ir or Rh catalyst. semanticscholar.org

Chiral Brønsted acids , such as chiral phosphoric acids (CPAs), have also emerged as powerful catalysts for asymmetric reductive amination. acs.org These catalysts can activate the imine intermediate towards reduction and control the stereochemical outcome. The use of a chiral phosphoric acid in combination with a reducing agent like Hantzsch ester or a borane (B79455) derivative could provide an effective metal-free method for the enantioselective synthesis of chiral this compound derivatives. acs.org Recently, chiral SPINOL-derived borophosphates have been developed as effective catalysts for the asymmetric reductive amination of ketones. acs.org

Chiral secondary amine organocatalysts , such as those derived from proline or other amino acids, are another important class of catalysts. acs.orgrsc.org These catalysts typically operate via the formation of a chiral enamine intermediate from the ketone, which then reacts with an electrophile. While their primary application is not in reductive amination, their ability to control the stereochemistry at the α-position to a carbonyl group could be harnessed in multi-step syntheses of chiral this compound precursors.

The development of new and more efficient chiral catalysts is an ongoing area of research. The ideal catalyst would exhibit high enantioselectivity, be effective under mild conditions, and be readily available and recyclable. The application of such catalysts to the synthesis of chiral this compound derivatives holds significant potential for future research.

Chemical Reactivity and Reaction Mechanisms of N Propylcyclohexanamine

Amine Reactivity in N-Propylcyclohexanamine

The lone pair of electrons on the nitrogen atom of this compound is the primary locus of its chemical reactivity, rendering it both nucleophilic and basic. This inherent characteristic allows it to participate in a variety of fundamental organic reactions, including alkylation, acylation, and the formation of acid salts.

Alkylation Reactions

As a secondary amine, this compound can undergo nucleophilic substitution reactions with alkylating agents, such as alkyl halides, to form tertiary amines. This process, known as N-alkylation, proceeds via an S(_N)2 mechanism. The nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

For instance, the reaction with methyl iodide would yield N-methyl-N-propylcyclohexanamine. researchgate.netyoutube.com Further alkylation of the resulting tertiary amine can occur, particularly with an excess of the alkylating agent, leading to the formation of a quaternary ammonium (B1175870) salt through the Menshutkin reaction. wikipedia.org The initial step involves the formation of the tertiary amine, which, being even more nucleophilic than the starting secondary amine, can compete for the remaining alkyl halide. This can sometimes lead to a mixture of products. wikipedia.org

Table 1: Representative Alkylation Reactions of Secondary Amines

Alkylating AgentProduct TypeGeneral Reaction
Methyl IodideTertiary AmineR₂NH + CH₃I → R₂N(CH₃) + HI
Ethyl BromideTertiary AmineR₂NH + CH₃CH₂Br → R₂N(CH₂CH₃) + HBr
Excess Methyl IodideQuaternary Ammonium SaltR₂NH + excess CH₃I → R₂N(CH₃)₂⁺I⁻

This table provides a general overview of alkylation reactions applicable to secondary amines like this compound.

The mechanism involves the lone pair of the nitrogen atom of this compound attacking the electrophilic carbon of the alkyl halide. This is followed by deprotonation of the resulting ammonium salt, often by another molecule of the amine acting as a base, to yield the neutral tertiary amine product. wikipedia.org

Acylation Reactions

This compound readily reacts with acylating agents, such as acyl chlorides and acid anhydrides, to form N,N-disubstituted amides. This nucleophilic acyl substitution is a common and efficient method for the synthesis of amides. savemyexams.comchemrevise.org

When reacting with an acyl chloride, for example, propionyl chloride, the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acyl chloride. study.comwikipedia.org This is followed by the elimination of a chloride ion and a proton from the nitrogen atom, resulting in the formation of N-cyclohexyl-N-propylpropanamide and hydrochloric acid. study.com To neutralize the HCl byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic, a base such as pyridine (B92270) or an excess of the amine itself is typically added to the reaction mixture. study.com

Similarly, reaction with an acid anhydride (B1165640), like acetic anhydride, proceeds through a nucleophilic acyl substitution mechanism to yield the corresponding amide (N-cyclohexyl-N-propylacetamide) and a carboxylic acid byproduct. libretexts.orgfiveable.meresearchgate.net The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the cleavage of the anhydride bond. libretexts.orgfiveable.me

Table 2: Representative Acylation Reactions of this compound

Acylating AgentProductByproduct
Acetyl ChlorideN-Cyclohexyl-N-propylacetamideHCl
Propionyl ChlorideN-Cyclohexyl-N-propylpropanamideHCl
Acetic AnhydrideN-Cyclohexyl-N-propylacetamideAcetic Acid

This table illustrates the expected products from the acylation of this compound.

The mechanism for these reactions involves a nucleophilic addition of the amine to the carbonyl group, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (chloride or carboxylate) to regenerate the carbonyl double bond and form the stable amide product. savemyexams.com

Formation of Acid Salts in Research Synthesis

The basic nature of the amine group in this compound allows it to readily react with acids to form ammonium salts. This is a fundamental acid-base reaction where the lone pair on the nitrogen atom accepts a proton from an acid. The resulting N-propylcyclohexylammonium salts are typically crystalline solids with distinct melting points and are often more soluble in water than the parent amine.

In research and pharmaceutical synthesis, the formation of hydrochloride or other acid salts is a common strategy to improve the handling, stability, and solubility of amine-containing compounds. For instance, bubbling hydrogen chloride gas through a solution of this compound in an organic solvent would precipitate N-propylcyclohexylammonium chloride. Spectroscopic techniques such as NMR and IR can be used to characterize these salts. mdpi.com

Reactivity of the Cyclohexane (B81311) Ring in this compound

The cyclohexane ring in this compound is a saturated aliphatic system and, as such, is generally unreactive towards many common reagents under normal conditions. Its reactivity is largely limited to free-radical substitution reactions, which are characteristic of alkanes.

Under the influence of UV light or a radical initiator, this compound can undergo free-radical halogenation on the cyclohexane ring. libretexts.org This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The halogen radical abstracts a hydrogen atom from the cyclohexane ring to form an alkyl radical, which then reacts with a halogen molecule to form the halogenated product and a new halogen radical. Due to the presence of multiple C-H bonds on the cyclohexane ring, a mixture of isomeric products can be expected. Bromination is generally more selective than chlorination, favoring the substitution at the more substituted carbon atom due to the greater stability of the corresponding radical intermediate. masterorganicchemistry.com The use of N-bromosuccinimide (NBS) is a common method for achieving allylic bromination, and while the cyclohexane ring has no double bonds, NBS can also be used for radical bromination of alkanes under specific conditions. masterorganicchemistry.comlibretexts.org

Reactivity of the Propyl Chain in this compound

Similar to the cyclohexane ring, the propyl chain in this compound is an alkyl group and exhibits reactivity typical of alkanes. It is susceptible to free-radical halogenation under photochemical conditions, which can lead to a mixture of halogenated products along the propyl chain.

Oxidation of the propyl group can occur under more vigorous conditions. Catalytic oxidation of N-alkyl amines can lead to a variety of products depending on the catalyst and reaction conditions. For instance, the oxidation of amines can sometimes lead to the formation of imines or other degradation products. nih.gov

A significant reaction involving the propyl chain is the Hofmann elimination. wikipedia.orgbyjus.comallen.inorganicchemistrytutor.comorganic-chemistry.orgucalgary.cayoutube.comyale.edu This reaction sequence involves the exhaustive methylation of the amine with excess methyl iodide to form a quaternary ammonium iodide salt. wikipedia.orgbyjus.comyoutube.com Treatment of this salt with a base, such as silver oxide, generates a quaternary ammonium hydroxide, which upon heating, undergoes an E2 elimination reaction to form an alkene, a tertiary amine, and water. wikipedia.orgbyjus.comucalgary.cayoutube.com In the case of this compound, after conversion to N,N,N-trimethyl-N-propylcyclohexylammonium hydroxide, elimination would occur by abstraction of a proton from the beta-carbon of the propyl group, leading to the formation of propene and N,N-dimethylcyclohexanamine. byjus.com The Hofmann rule predicts that the major alkene product will be the least substituted one, which in this case is propene. wikipedia.orgbyjus.com

Mechanistic Investigations of this compound Chemical Transformations

Detailed mechanistic investigations specifically on this compound are not extensively reported in the literature. However, the mechanisms of its fundamental reactions can be confidently inferred from well-established principles of organic chemistry and studies on analogous secondary amines and N-alkylcyclohexylamines.

The nucleophilic substitution reactions at the nitrogen atom, such as alkylation and acylation, proceed through well-understood S(_N)2 and nucleophilic acyl substitution pathways, respectively. The key mechanistic features involve the nucleophilic attack of the nitrogen lone pair on an electrophilic carbon center.

The reactivity of the saturated hydrocarbon portions of the molecule, the cyclohexane ring and the propyl chain, is dominated by free-radical mechanisms under appropriate conditions. These chain reactions are initiated by the homolytic cleavage of a bond to generate a radical, which then propagates through a series of hydrogen abstraction and halogen transfer steps.

Catalytic processes, such as N-alkylation using alcohols (a "borrowing hydrogen" or "hydrogen autotransfer" mechanism), involve a series of steps catalyzed by a metal complex. nih.govnih.gov This typically includes the oxidation of the alcohol to an aldehyde or ketone, condensation with the amine to form an imine or enamine, followed by reduction of the intermediate by the metal hydride species generated in the initial oxidation step. nih.gov While not specifically detailed for this compound, these mechanistic principles from related systems provide a strong framework for understanding its chemical transformations. nih.govchemrxiv.org

Derivatives and Analogs of N Propylcyclohexanamine: Synthesis and Research Applications

Design Principles for N-Propylcyclohexanamine Derivatives in Research

The design of this compound derivatives is guided by established principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic profiles. Key strategies involve the modification of the substituent on the nitrogen atom and the cyclohexyl ring to modulate the compound's interaction with biological targets. nih.govnih.gov

One fundamental design principle is the exploration of the structure-activity relationship (SAR) by systematically altering the size and lipophilicity of the N-substituents. nih.gov This can lead to improved binding affinity and selectivity for specific receptors or transporters. For instance, in the development of dopamine (B1211576) reuptake inhibitors, variations in the N-alkyl and N,N-dialkyl groups of cyclohexylamine (B46788) analogs have been shown to significantly impact their potency and selectivity. nih.gov

Furthermore, the incorporation of the this compound moiety into larger molecules, such as natural products, represents a strategy to enhance their therapeutic potential. This approach aims to combine the favorable properties of the cyclohexanamine scaffold with the inherent biological activity of the parent molecule. mdpi.comnih.gov

The following table summarizes key design principles for this compound derivatives in a research context.

Design PrincipleRationalePotential Outcome
Modification of N-Substituents To probe the binding pocket of the target and optimize lipophilicity and metabolic stability.Enhanced potency and selectivity, improved pharmacokinetic properties.
Substitution on the Cyclohexyl Ring To introduce new interaction points with the target and to influence the molecule's conformation.Increased binding affinity, altered pharmacological profile.
Stereochemical Control To investigate the differential activity of enantiomers and diastereomers.Identification of the more active and selective stereoisomer.
Hybridization with other Scaffolds To combine the pharmacophoric features of this compound with those of other bioactive molecules.Development of novel compounds with unique or enhanced biological activities.

Synthesis of N-Substituted Cyclohexanamine Derivatives in Academic Contexts

The synthesis of N-substituted cyclohexanamine derivatives is primarily achieved through well-established organic chemistry reactions, including reductive amination and palladium-catalyzed cross-coupling reactions. organic-chemistry.orgwikipedia.org These methods offer versatility in introducing a wide range of substituents to the nitrogen atom of the cyclohexanamine core.

The synthesis of N-Methyl-2-propylcyclohexanamine can be accomplished through the reductive amination of 2-propylcyclohexanone (B1346617). wikipedia.orgyoutube.com This one-pot reaction typically involves the condensation of the ketone with methylamine (B109427) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). orgsyn.org

The general synthetic scheme is as follows:

Imine Formation: 2-propylcyclohexanone reacts with methylamine in a slightly acidic medium to form the corresponding imine.

Reduction: The imine is then reduced to N-Methyl-2-propylcyclohexanamine using a suitable reducing agent.

The table below outlines the key reactants and reagents for this synthesis.

Starting MaterialReagentReducing AgentProduct
2-PropylcyclohexanoneMethylamineSodium BorohydrideN-Methyl-2-propylcyclohexanamine

Similar to the synthesis of the N-methyl analog, N-Ethyl-1-propylcyclohexanamine can be prepared via reductive amination. In this case, cyclohexanone (B45756) would be reacted with N-ethylpropylamine. Alternatively, a stepwise approach can be employed, starting with the reductive amination of cyclohexanone with propylamine (B44156) to yield this compound, followed by N-ethylation.

A common method for the N-alkylation of secondary amines is the reaction with an alkyl halide, such as ethyl iodide, in the presence of a base to neutralize the hydrogen iodide formed during the reaction.

The synthesis of 1-Phenyl-N-propylcyclohexanamine can be achieved through the Buchwald-Hartwig amination reaction. wikipedia.orgorganic-chemistry.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. In this case, 1-bromocyclohexene could be reacted with N-propylaniline in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. Subsequent reduction of the double bond in the cyclohexene (B86901) ring would yield the final product.

Alternatively, a more direct route involves the reaction of 1-phenylcyclohexylamine (B1663984) with an appropriate propylating agent.

Betulinic acid, a pentacyclic triterpenoid (B12794562), has garnered significant interest in medicinal chemistry due to its diverse biological activities, including anticancer properties. mdpi.comnih.gov However, its poor water solubility can limit its therapeutic application. To address this, researchers have synthesized various derivatives, including esters and amides, to improve its physicochemical properties and biological activity. nih.gov The formation of an amide with this compound at the C-28 carboxylic acid position of a betulinic acid derivative is a strategy to enhance its pharmacological profile.

It is important to note that while the subsection title refers to "esters," the reaction between a carboxylic acid (like a betulinic acid derivative) and an amine (this compound) forms an amide bond.

The synthesis of this compound 3-oxolup-20(29)-en-28-oate, more accurately named as the N-propyl-N-cyclohexylamide of 3-oxolup-20(29)-en-28-oic acid (betulonic acid), involves the formation of an amide bond between the carboxylic acid at the C-28 position of betulonic acid and the secondary amine, this compound.

A common method for this transformation is the activation of the carboxylic acid, followed by coupling with the amine. nih.gov The synthetic steps are as follows:

Activation of Betulonic Acid: 3-oxolup-20(29)-en-28-oic acid is converted to a more reactive species, such as an acyl chloride, by reacting it with a chlorinating agent like oxalyl chloride or thionyl chloride. nih.gov

Amide Coupling: The resulting acyl chloride is then reacted with this compound in the presence of a base, such as triethylamine, to yield the desired amide product. nih.gov

The following table summarizes the key components of this synthesis.

Carboxylic AcidActivating AgentAmineProduct
3-oxolup-20(29)-en-28-oic acidOxalyl ChlorideThis compoundN-propyl-N-cyclohexyl-3-oxolup-20(29)-en-28-amide

This compound-Containing Betulinic Acid Esters in Medicinal Chemistry Research

This compound lup-20(29)-en-28-oate Synthesis

A plausible synthetic approach involves the activation of the carboxylic acid at the C-28 position of the triterpenoid, followed by nucleophilic attack by the secondary amine, this compound. One common method for achieving this is through the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), which facilitates the formation of an amide bond.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride would then readily react with this compound to form the desired amide. The choice of solvent and reaction conditions would be critical to ensure the stability of the triterpenoid backbone and to achieve a good yield of the final product.

Table 1: Proposed Reaction Parameters for the Synthesis of this compound lup-20(29)-en-28-oate

Parameter Method 1: DCC Coupling Method 2: Acyl Chloride Formation
Starting Material Lup-20(29)-en-28-oic acidLup-20(29)-en-28-oic acid
Activating/Coupling Agent N,N'-Dicyclohexylcarbodiimide (DCC)Thionyl chloride (SOCl₂) or Oxalyl chloride
Amine This compoundThis compound
Solvent Dichloromethane (DCM) or Dimethylformamide (DMF)Dichloromethane (DCM) or Tetrahydrofuran (THF)
Catalyst/Additive 4-Dimethylaminopyridine (DMAP) (catalytic amount)Pyridine (B92270) (as a base to neutralize HCl)
Temperature 0 °C to room temperature0 °C to room temperature
Work-up Filtration of dicyclohexylurea, followed by aqueous wash and chromatographyAqueous wash to remove excess reagents, followed by drying and chromatography

Synthesis of Silylated Cyclohexanamine Derivatives in Materials Science Research

In the realm of materials science, the incorporation of silicon-containing moieties into organic molecules can impart unique properties, such as enhanced adhesion, thermal stability, and surface modification capabilities. Silylated cyclohexanamine derivatives are of particular interest as coupling agents and precursors for advanced materials.

3-[N-[dimethoxy(methyl)silyl]propyl]cyclohexanamine as a Silane (B1218182) Coupling Agent Precursor

The compound 3-[N-[dimethoxy(methyl)silyl]propyl]cyclohexanamine is a key precursor for silane coupling agents, which are used to promote adhesion between organic polymers and inorganic substrates. cfmats.com While specific, detailed synthetic procedures for this exact molecule are not widely published in academic literature, its synthesis can be inferred from general methods for the preparation of secondary aminosilanes. A common and effective industrial method for synthesizing such compounds is through reductive amination. orgsyn.org

This process would likely involve the reaction of cyclohexanone with 3-[dimethoxy(methyl)silyl]propylamine. The initial reaction would form an imine intermediate, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is crucial to selectively reduce the imine without affecting the silyl (B83357) group. Sodium cyanoborohydride (NaBH₃CN) is a suitable reagent for this transformation as it is a mild reducing agent that is effective under neutral or weakly acidic conditions. orgsyn.org

An alternative synthetic route could be the hydrosilylation of N-allylcyclohexanamine with dimethoxymethylsilane, catalyzed by a platinum-based catalyst. torontomu.canii.ac.jpencyclopedia.pub This method forms the carbon-silicon bond in a single step with high atom economy.

Table 2: Plausible Synthetic Route for 3-[N-[dimethoxy(methyl)silyl]propyl]cyclohexanamine via Reductive Amination

Step Reactants Reagents/Conditions Intermediate/Product
1. Imine Formation Cyclohexanone, 3-[dimethoxy(methyl)silyl]propylamineMethanol (B129727), room temperature, catalytic acid (e.g., acetic acid)N-(3-(dimethoxymethylsilyl)propyl)cyclohexan-1-imine
2. Reduction N-(3-(dimethoxymethylsilyl)propyl)cyclohexan-1-imineSodium cyanoborohydride (NaBH₃CN), Methanol3-[N-[dimethoxy(methyl)silyl]propyl]cyclohexanamine

Structure-Reactivity Relationships in this compound Derivatives

The chemical reactivity of this compound and its derivatives is primarily governed by the interplay of electronic and steric effects centered around the nitrogen atom. The lone pair of electrons on the nitrogen atom makes it a Lewis base and a nucleophile, capable of reacting with electrophiles. chemistrysteps.com

The presence of two alkyl groups, a propyl and a cyclohexyl group, attached to the nitrogen atom influences its basicity and nucleophilicity. Alkyl groups are generally electron-donating, which increases the electron density on the nitrogen atom, making it a stronger base compared to ammonia (B1221849). pharmaguideline.comquora.compharmaguideline.com However, the steric bulk of these groups can hinder the approach of electrophiles, thereby reducing its nucleophilicity. mdpi.com This steric hindrance is a significant factor in determining the reaction rates and pathways of this compound derivatives. nih.gov

The conformational flexibility of the cyclohexane (B81311) ring also plays a role in the reactivity of these derivatives. The chair conformation is the most stable, and substituents can occupy either axial or equatorial positions. The accessibility of the nitrogen's lone pair for reaction can be influenced by the preferred conformation of the molecule. youtube.comresearchgate.net For instance, if the propyl group and the rest of a larger molecule attached to the nitrogen force the cyclohexyl ring into a conformation where the nitrogen lone pair is sterically shielded, the reactivity of the amine will be diminished.

Table 3: Factors Influencing the Reactivity of this compound Derivatives

Factor Effect on Basicity Effect on Nucleophilicity Rationale
Electronic Effect (Inductive) IncreaseIncreaseThe electron-donating nature of the propyl and cyclohexyl groups increases the electron density on the nitrogen atom. pharmaguideline.com
Steric Effect (Hindrance) Decrease (in some contexts)DecreaseThe bulky propyl and cyclohexyl groups can physically block the approach of electrophiles to the nitrogen atom. mdpi.com
Conformational Effects Can modulateCan modulateThe orientation of the substituents on the cyclohexane ring can affect the accessibility of the nitrogen's lone pair of electrons. youtube.comresearchgate.net

Computational and Theoretical Studies of N Propylcyclohexanamine

Quantum Chemical Calculations on N-Propylcyclohexanamine

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of this compound.

The electronic structure of a molecule dictates its reactivity, polarity, and spectroscopic properties. For this compound, DFT calculations can map the electron density distribution, identifying regions susceptible to electrophilic or nucleophilic attack. The nitrogen atom, with its lone pair of electrons, is the primary center of nucleophilicity.

Key parameters derived from electronic structure calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the electron-donating ability of the molecule, primarily localized on the nitrogen atom. The LUMO, conversely, relates to its electron-accepting capability and is distributed across the antibonding orbitals of the molecule. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.

ParameterCalculated Value (eV)Description
HOMO Energy-6.25Represents the energy of the highest occupied molecular orbital, indicating electron-donating character.
LUMO Energy1.15Represents the energy of the lowest unoccupied molecular orbital, indicating electron-accepting character.
HOMO-LUMO Gap7.40An indicator of molecular stability and reactivity.
Dipole Moment1.2 DA measure of the overall polarity of the molecule.

Note: The data in this table are representative values derived from DFT calculations on structurally similar secondary amines and are intended for illustrative purposes.

The three-dimensional structure of this compound is characterized by the puckered cyclohexane (B81311) ring and the flexible N-propyl group. The cyclohexane ring predominantly adopts a stable chair conformation. The N-propyl substituent can be positioned in either an equatorial or an axial orientation relative to the ring.

Computational studies consistently show that the equatorial conformation is energetically more favorable than the axial conformation due to reduced steric hindrance. The energy difference between these conformers can be quantified through geometry optimization calculations. The N-propyl chain also possesses rotational freedom around the C-C and C-N bonds, leading to various staggered and eclipsed rotamers, with staggered conformations being more stable.

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (C-C-N-C)
Equatorial-staggered0.00~180°
Equatorial-gauche0.95~60°
Axial-staggered2.10~180°

Note: The data in this table are representative values based on conformational analyses of N-substituted cyclohexylamines and are intended for illustrative purposes.

Theoretical vibrational spectra (Infrared and Raman) of this compound can be predicted using frequency calculations at the DFT level. These calculations provide the frequencies and intensities of the fundamental vibrational modes. By comparing theoretical spectra with experimental data, a detailed assignment of the observed spectral bands to specific molecular motions can be achieved.

Key vibrational modes for this compound include the N-H stretching of the secondary amine, C-H stretching of the cyclohexane and propyl groups, C-N stretching, and various bending and rocking modes of the alkyl chains and the ring.

Vibrational ModePredicted Frequency (cm⁻¹)Description
N-H Stretch3350 - 3450Stretching of the amine N-H bond.
C-H Stretch (aliphatic)2850 - 3000Symmetric and asymmetric stretching of C-H bonds in the cyclohexane and propyl groups.
C-N Stretch1180 - 1250Stretching of the carbon-nitrogen bond.
C-C Stretch (ring)800 - 1050Stretching vibrations of the carbon-carbon bonds within the cyclohexane ring.

Note: The data in this table are representative values based on DFT vibrational frequency calculations for similar aliphatic amines and cyclohexane derivatives.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, reaction pathways from reactants to products can be elucidated. A critical aspect of this is the identification and characterization of transition states, which are the energy maxima along the reaction coordinate.

For instance, the alkylation of the secondary amine group can be modeled. libretexts.orglibretexts.org The calculations would involve optimizing the geometries of the reactants, the transition state, and the products. The activation energy for the reaction can then be determined from the energy difference between the reactants and the transition state. This information is vital for understanding the kinetics and feasibility of a given reaction. Other reactions, such as acylation or reactions with carbonyl compounds to form enamines, can also be computationally explored. libretexts.orgyoutube.com

Molecular Dynamics Simulations for Understanding this compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ulisboa.ptnih.gov For this compound, MD simulations can provide insights into its behavior in different environments, such as in a solvent or at an interface.

In an aqueous solution, MD simulations can reveal the nature of the hydrogen bonding between the amine's N-H group and surrounding water molecules. nih.gov These simulations can also determine properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the amine. Furthermore, transport properties such as the diffusion coefficient of this compound in a given solvent can be calculated from the simulation trajectory. nih.gov Such studies are crucial for understanding the solvation and interaction dynamics of the molecule.

Analytical Chemistry Methodologies for N Propylcyclohexanamine in Research Contexts

Development and Validation of Analytical Procedures in Non-Clinical Research

The development of an analytical procedure for N-Propylcyclohexanamine is a systematic process designed to ensure the method is suitable for its intended purpose. This involves optimizing various parameters to achieve adequate separation, sensitivity, and specificity. Following development, the method must be validated to demonstrate its reliability, accuracy, and precision under the specified operating conditions. Method validation is a critical requirement for ensuring the integrity of analytical data in research. researchgate.neteurachem.org

HPLC is a cornerstone technique for the analysis of many organic compounds. For a basic compound like this compound, reversed-phase HPLC is a common approach, where the compound is separated based on its hydrophobic interactions with a nonpolar stationary phase.

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely accessible technique for quantitative analysis. However, this compound lacks a significant chromophore, which would result in poor sensitivity with a standard UV detector set at typical wavelengths (e.g., 210-254 nm). d-nb.info To overcome this, derivatization with a UV-absorbing agent would be necessary. This pre- or post-column reaction introduces a chromophore into the molecule, allowing for sensitive detection. d-nb.info

The development of such a method would involve selecting an appropriate derivatizing agent that reacts specifically and completely with the secondary amine group of this compound. The separation would then be optimized by adjusting mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) and a buffered aqueous phase), column chemistry (e.g., C18), and flow rate to resolve the derivatized analyte from any interferences. amazonaws.com

Table 1: Illustrative HPLC-UV Method Parameters for Derivatized this compound (Note: This is a hypothetical example as specific methods for this compound are not widely published.)

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection Wavelength Dependent on derivatizing agent (e.g., 254 nm)
Injection Volume 10 µL

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV and does not typically require derivatization. rsc.org This technique separates the analyte from the sample matrix chromatographically before detecting it based on its unique mass-to-charge ratio (m/z). rsc.org For this compound (m/z 142.26 for [M+H]⁺), an LC-MS/MS method would be the preferred approach for bioanalytical studies requiring low detection limits. nih.gov

Method development focuses on optimizing the HPLC separation and the mass spectrometer settings. This includes selecting an appropriate column and mobile phase to ensure good peak shape and retention. The mass spectrometer is tuned to monitor specific precursor-to-product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and reduces background noise. mdpi.com

Gas Chromatography (GC) Applications

GC is well-suited for the analysis of volatile and semi-volatile compounds like this compound. The sample is vaporized and separated as it travels through a capillary column, carried by an inert gas. ufl.edu

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for quantifying organic compounds. scioninstruments.com The FID detector is highly sensitive to compounds containing carbon-hydrogen bonds, making it ideal for the analysis of amines. phenomenex.com A key advantage of GC-FID is its wide linear range and reliability. phenomenex.com

For this compound, method development would involve selecting a suitable capillary column, often one with a polar stationary phase designed for amines to ensure good peak shape and prevent tailing. nih.gov The temperature program, carrier gas flow rate, and injector settings would be optimized to achieve efficient separation. researchgate.net A Kovats retention index of 1086 on a semi-standard non-polar column has been reported for this compound, which is a key parameter for its identification. nih.govphenomenex.com

Table 2: Potential GC-FID Method Parameters for this compound (Note: This is a representative example based on general methods for volatile amines.)

ParameterSpecification
Column Capillary column for amines (e.g., CP-Volamine)
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Oven Program Initial 60°C, ramp to 240°C
Detector Flame Ionization Detector (FID)
Detector Temperature 260 °C

Method Validation Parameters: Accuracy, Precision, Specificity, Selectivity, Sensitivity, Stability, Linearity, and Carryover

Once an analytical method is developed, it must undergo validation to ensure it is fit for its intended purpose. The validation process assesses several key performance characteristics according to guidelines such as those from the International Council for Harmonisation (ICH). europa.eugavinpublishers.com

Accuracy: This measures the closeness of the test results to the true value. It is typically assessed by analyzing samples spiked with a known amount of this compound at different concentration levels and calculating the percent recovery. researchgate.net

Precision: Precision expresses the closeness of agreement among a series of measurements from the same sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). researchgate.neteuropa.eu

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components. europa.eu

Selectivity: Often used interchangeably with specificity, selectivity refers to the extent to which the method can determine particular analytes in a complex mixture without interference from other components. researchgate.net

Sensitivity: This is demonstrated by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be measured with acceptable precision and accuracy. gavinpublishers.com

Stability: The stability of this compound in the analytical solutions (e.g., stock solutions, samples in the autosampler) is evaluated over time under specific storage conditions to ensure that the concentration does not change during the analysis period. researchgate.net

Linearity: This is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentration levels is typically used to establish linearity. researchgate.net

Carryover: Carryover is assessed to ensure that residual analyte from a high-concentration sample does not affect the analysis of a subsequent low-concentration or blank sample. This is done by injecting a blank solvent after the highest calibration standard.

Table 3: Summary of Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionCommon Acceptance Criterion
Accuracy Closeness to the true value.Recovery within 98-102%
Precision (Repeatability) Agreement between multiple tests on the same sample.RSD ≤ 2%
Specificity / Selectivity No interference from matrix or other components.Peak purity and resolution > 1.5
Linearity Proportionality of signal to concentration.Correlation coefficient (r²) ≥ 0.999
Limit of Quantitation (LOQ) Lowest concentration quantifiable with accuracy/precision.Signal-to-Noise ratio ≥ 10
Stability Analyte stability in solution over time.Recovery within ±5% of initial

Characterization of Purity and Impurity Profiling in Research Materials

The purity of this compound used in research is paramount to the integrity of experimental outcomes. Impurity profiling, the identification and quantification of unwanted chemicals, is a mandatory step in the characterization of starting materials. thermofisher.com Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, this compound is well-suited for GC analysis. waters.combre.com A GC system separates volatile compounds, which are then detected and identified by a mass spectrometer. This method is highly effective for identifying process-related impurities such as starting material residues, by-products from synthesis, or degradation products. researchgate.net For enhanced volatility and improved peak shape, derivatization of the amine with an acylating or silylating agent may be employed. jfda-online.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC with UV detection, is another powerful tool for purity assessment. sielc.com Since this compound lacks a strong chromophore, derivatization with a UV-active agent like o-phthaldialdehyde (OPA) can be performed pre-column to enhance detection sensitivity. researchgate.net This approach allows for the quantification of the main compound and detection of non-volatile impurities. An HPLC method can be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, and precision. europa.eugavinpublishers.comresearchgate.net

A representative set of conditions for a GC-MS method for impurity profiling is outlined in Table 7.3.1.

Table 7.3.1: Representative GC-MS Parameters for Impurity Profiling of this compound

Parameter Condition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film) or equivalent
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium at 1.0 mL/min
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | 40-450 amu |

Formulation Homogeneity and Stability Assessment in Research Formulations

For in-vitro and in-vivo research, this compound is often prepared in a liquid or solid formulation. Ensuring the homogeneity and stability of these formulations is critical for accurate and reproducible studies.

Homogeneity Assessment: Homogeneity testing confirms the uniform distribution of the active compound throughout the formulation matrix. This is particularly crucial for suspensions or solid mixtures. The process involves collecting multiple samples from different locations within a batch (e.g., top, middle, bottom) and analyzing the concentration of this compound in each. The results are then statistically evaluated, with the relative standard deviation (RSD) of the concentrations across samples being a key indicator of uniformity. An RSD of ≤5% is often considered acceptable for research formulations.

Stability Assessment: Stability studies are conducted to determine how the quality of the research formulation varies over time under the influence of environmental factors such as temperature, humidity, and light. chromatographyonline.com A stability-indicating analytical method, typically HPLC, must be used. researcher.lifejapsonline.comresearchgate.net This is a validated method proven to separate the intact compound from its degradation products, allowing for an accurate assay of the active ingredient over time. Samples of the formulation are stored under specified conditions and analyzed at predetermined time points. The stability is assessed by monitoring the assay of this compound and the increase in any degradation products.

An example of a short-term stability study design for a research formulation is provided in Table 7.4.1.

Table 7.4.1: Example Short-Term Stability Study Protocol for an this compound Research Formulation

Condition Storage Period Testing Intervals Parameters to be Tested
25 °C / 60% RH 3 Months 0, 1, 2, 3 Months Appearance, Assay, Degradation Products
40 °C / 75% RH 3 Months 0, 1, 2, 3 Months Appearance, Assay, Degradation Products

| 5 °C | 3 Months | 0, 1, 2, 3 Months | Appearance, Assay, Degradation Products |

Advanced Materials Research Involving N Propylcyclohexanamine Derivatives

The exploration of N-Propylcyclohexanamine and its derivatives is an emerging field in materials science, focusing on the development of high-performance and functional materials. Research is currently centered on creating novel silane (B1218182) coupling agents and other specialty chemicals that leverage the unique structural characteristics of the N-propylcyclohexyl group. These investigations aim to produce materials with enhanced properties for use in composites, coatings, and textiles.

Role As a Chemical Intermediate in Research Synthesis

Utility in Pharmaceutical Intermediate Research

The synthesis of novel pharmaceutical agents often relies on the use of versatile intermediates to build complex molecular architectures. N-Propylcyclohexanamine and its derivatives are explored in this context for their potential to contribute to the development of new therapeutic compounds. ontosight.aichemscene.com

Betulinic acid, a naturally occurring pentacyclic triterpenoid (B12794562), has garnered significant attention for its wide range of biological activities, including antitumor effects. cjnmcpu.comnih.gov However, the low natural abundance of betulinic acid has spurred research into synthetic and semi-synthetic production methods. nih.gov A key strategy in enhancing the therapeutic potential of betulinic acid is the chemical modification of its structure to create novel derivatives. cjnmcpu.com

While direct evidence of this compound's use in the synthesis of betulinic acid derivatives is not extensively documented in publicly available research, the synthesis of various amine derivatives of betulinic acid is a well-established area of study. For instance, research has focused on creating aminopropylamino derivatives of betulinic acid. researchgate.net The general approach often involves coupling the carboxylic acid group of betulinic acid with various amines to form amides or introducing amino groups at other positions of the molecule. This modification strategy aims to improve the pharmacological profile of the parent compound.

The synthesis of betulinic acid conjugates often involves reactions like the Baylis-Hillman reaction and click chemistry to introduce nitrogen-containing fragments. rowan.edu These synthetic routes demonstrate the importance of amine-containing reagents in diversifying the chemical space around the betulinic acid scaffold. The structural features of this compound make it a plausible candidate for incorporation into such synthetic schemes to generate novel lipophilic derivatives, although specific examples are not readily found in the reviewed literature.

Table 1: Key Reactions in Betulinic Acid Derivative Synthesis

Reaction TypeDescriptionReference
Amide CouplingThe carboxylic acid at C-28 of betulinic acid is reacted with an amine to form an amide linkage. researchgate.net
Baylis-Hillman ReactionUsed to create carbon-carbon bonds and introduce functional groups that can be further modified to include amines. rowan.edu
Click ChemistrySpecifically, the copper-catalyzed azide-alkyne cycloaddition is used to link amine-containing fragments to the betulinic acid core. rowan.edu

The synthesis of nitrogen-containing compounds is a cornerstone of medicinal chemistry, as a vast number of pharmaceuticals incorporate nitrogen atoms in their structures. researchgate.net this compound serves as a valuable building block in this field due to its secondary amine functionality, which can be readily derivatized.

Its application extends to the synthesis of a variety of heterocyclic and acyclic nitrogenous compounds. The reactivity of the N-H bond allows for reactions such as N-alkylation, N-acylation, and condensation reactions to form imines, which can be further transformed. These fundamental reactions are integral to the construction of more complex molecular frameworks found in pharmaceutically active molecules.

Utility in Agrochemical Intermediate Research

Similar to the pharmaceutical industry, the development of new agrochemicals, such as herbicides, insecticides, and fungicides, relies on the synthesis and screening of novel chemical entities. ontosight.ai The incorporation of specific amine moieties can influence the biological activity, selectivity, and environmental persistence of these compounds.

This compound can be utilized as an intermediate in the synthesis of potential agrochemicals. ontosight.ai Its lipophilic cyclohexane (B81311) ring combined with the polar amine group can be advantageous in designing molecules with optimal properties for interacting with biological targets in pests and for transport within plant tissues. While specific, large-scale commercial examples are not prevalent, its role as a building block in exploratory agrochemical research is recognized. ontosight.ai

Applications in General Organic Synthesis Methodology Development

The development of new and efficient methods for forming chemical bonds is a fundamental aspect of organic chemistry. This compound can be employed as a substrate or reagent in the development of such methodologies. ontosight.ai For example, it can be used as a model secondary amine in studies focused on new catalytic systems for C-N bond formation, a class of reactions of immense importance in both academic and industrial research.

Its physical and chemical properties, such as its boiling point and solubility, make it a practical compound for laboratory-scale investigations into reaction optimization and mechanistic studies. The straightforward nature of its structure allows for clear interpretation of reaction outcomes, aiding in the refinement of new synthetic protocols.

Future Research Directions and Unexplored Avenues for N Propylcyclohexanamine

Development of Greener Synthesis Methodologies

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and improve efficiency. Future research on N-Propylcyclohexanamine should prioritize the development of more sustainable synthetic routes. A primary focus will be on moving away from traditional methods that may involve harsh reagents or generate significant waste streams.

Key research avenues include:

One-Pot Synthesis: Investigating single-vessel, multi-step reactions, such as the direct reductive amination of cyclohexanone (B45756) with n-propylamine, can minimize solvent usage and waste from intermediate purification steps.

Aqueous Media Synthesis: Exploring the feasibility of conducting synthesis in water instead of volatile organic solvents. This approach, while challenging for relatively non-polar molecules, aligns with green chemistry goals of using environmentally benign solvents. mdpi.com

Alternative Energy Sources: The use of microwave or ultrasound assistance could accelerate reaction rates and improve energy efficiency compared to conventional heating methods.

Bio-catalysis: The potential use of enzymes or whole-cell biocatalysts could offer highly selective and environmentally friendly pathways to this compound under mild conditions.

Exploration of Novel Catalytic Systems

Catalysis is central to the efficient synthesis of amines. Future research will likely concentrate on discovering and optimizing novel catalysts that offer higher activity, selectivity, and reusability for the production of this compound. The reductive amination of cyclohexanone is a primary target for catalytic improvement.

Promising areas for catalytic exploration include:

Bimetallic and Alloy Catalysts: Systems combining two or more metals, such as Palladium-Ruthenium (Pd-Ru) or Platinum-Palladium (Pt-Pd), can exhibit synergistic effects, leading to enhanced catalytic performance under milder conditions than their monometallic counterparts. mdpi.comrsc.org For instance, bimetallic nanodendrites have shown high catalytic activity in various organic reactions. mdpi.com

Nanomaterial-Based Catalysts: The unique properties of nanomaterials, including high surface-area-to-volume ratios, can be harnessed to create highly active and selective catalysts. Research into metal nanoparticles supported on materials like silica (B1680970) or alumina (B75360) could yield robust and recyclable catalysts.

Ternary Nitrides: Compounds such as cobalt molybdenum nitride (Co₃Mo₃N) have demonstrated high activity in related reactions like ammonia (B1221849) synthesis and represent a novel class of materials that could be adapted for amine synthesis. researchgate.netrsc.org

Catalyst ClassPotential AdvantagesResearch Focus for this compound Synthesis
Bimetallic Catalysts (e.g., Pd-Ru)Synergistic activity, improved selectivity, milder reaction conditions.Optimization of metal ratios and support materials for reductive amination.
Nanomaterial Catalysts (e.g., Pt@Fe₂O₃)High surface area, enhanced reactivity, potential for recyclability. mdpi.comControlling particle size and morphology to maximize catalytic efficiency.
Ternary Metal Nitrides (e.g., Co₃Mo₃N)High activity, novel reaction mechanisms. rsc.orgScreening various ternary and complex nitrides for activity in C-N bond formation.

Advanced Spectroscopic and Analytical Characterization Techniques

While standard techniques provide basic characterization, advanced spectroscopic methods can offer deeper insights into the molecular structure, purity, and dynamics of this compound. Integrating these techniques is crucial for quality control and for understanding reaction mechanisms.

Future analytical research should focus on:

Hyphenated Techniques: The coupling of separation methods with powerful detectors, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), allows for the sensitive detection and identification of the target compound and any impurities. nih.govazooptics.com Advanced techniques like tandem mass spectrometry (MS/MS) can provide detailed structural information.

Advanced NMR Spectroscopy: While standard ¹H and ¹³C NMR are routine, two-dimensional NMR techniques (e.g., COSY, HSQC) can be employed for unambiguous assignment of all proton and carbon signals, confirming the precise connectivity of the n-propyl group to the cyclohexyl ring.

Vibrational Spectroscopy: Techniques like Near-Infrared (NIR) and Raman spectroscopy offer non-destructive analysis and are particularly well-suited for in-situ reaction monitoring and industrial process control. spectroscopyonline.com They can provide real-time data on reactant consumption and product formation.

TechniqueApplication in this compound ResearchType of Information Provided
GC-MS/MSTrace impurity analysis and structural confirmation.Molecular weight, fragmentation patterns, and separation of volatile components. nih.gov
2D NMR (e.g., HSQC)Unambiguous structural elucidation.Correlation between directly bonded proton and carbon atoms.
Near-Infrared (NIR) SpectroscopyReal-time process monitoring of synthesis reactions. spectroscopyonline.comQuantitative analysis of molecular vibrations (overtones and combination bands). spectroscopyonline.com
Raman SpectroscopyAnalysis in aqueous media and structural fingerprinting.Information on molecular vibrations, complementary to IR spectroscopy. spectroscopyonline.com

Integration of Artificial Intelligence and Automation in this compound Research

Key areas for integration include:

Predictive Synthesis Planning: AI algorithms can analyze vast chemical literature databases to propose novel and efficient synthetic routes to this compound, potentially identifying pathways that are more sustainable or cost-effective. nih.gov

Automated Reaction Optimization: Robotic platforms can perform a large number of experiments under varying conditions (e.g., temperature, pressure, catalyst loading) to rapidly identify the optimal parameters for synthesis. lbl.gov This high-throughput screening drastically reduces the time required for process development.

Machine Learning for Catalyst Discovery: ML models can be trained on existing catalytic data to predict the performance of new, untested catalyst compositions. This approach can guide experimental efforts toward the most promising candidates, saving time and resources.

Intelligent Data Analysis: AI can be used to analyze complex datasets from spectroscopic instruments, automating the process of spectral interpretation, impurity identification, and quality control. youtube.com This integration can lead to more efficient and higher-quality data processing. nih.gov

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.